molecular formula C7H14ClNO3 B15309276 Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride

Cat. No.: B15309276
M. Wt: 195.64 g/mol
InChI Key: NKGYYAAHZUQKMY-UHFFFAOYSA-N
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Description

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride is a piperidine derivative featuring a hydroxyl group at the 5-position, a methyl ester at the 2-position, and a hydrochloride salt. Its stereochemistry (e.g., (2R,5R) or (2S,5S) configurations) and functional groups influence solubility, stability, and reactivity, making it valuable in drug development pipelines .

Properties

Molecular Formula

C7H14ClNO3

Molecular Weight

195.64 g/mol

IUPAC Name

methyl 5-hydroxypiperidine-2-carboxylate;hydrochloride

InChI

InChI=1S/C7H13NO3.ClH/c1-11-7(10)6-3-2-5(9)4-8-6;/h5-6,8-9H,2-4H2,1H3;1H

InChI Key

NKGYYAAHZUQKMY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CN1)O.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride typically involves the esterification of 5-hydroxypiperidine-2-carboxylic acid with methanol in the presence of a suitable acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various piperidine derivatives.

    Biology: Studied for its potential role in metabolic pathways and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of methyl 5-hydroxypiperidine-2-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a substrate or inhibitor in enzymatic reactions, influencing various biochemical processes. Its effects are mediated through the modulation of enzyme activity, receptor binding, and signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound is compared to analogous piperidine derivatives based on hydroxyl/ester positioning, stereochemistry, and salt forms. Below is a detailed analysis:

Table 1: Structural and Functional Comparison
Compound Name CAS Number Structural Features Similarity Score Key Properties/Applications
(2S,5S)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride 133696-21-6 Carboxylic acid at 2-position, hydroxyl at 5-position, hydrochloride salt 0.95 Lacks methyl ester; used in peptide synthesis
Methyl (2R,5R)-5-hydroxypiperidine-2-carboxylate Not listed Methyl ester at 2-position, hydroxyl at 5-position, free base N/A Stereoisomer; discontinued due to synthesis challenges
Methyl 4-hydroxypiperidine-2-carboxylate 7512-17-6 Hydroxyl at 4-position (vs. 5-position) 0.85 Altered hydroxyl positioning affects hydrogen bonding and solubility
(2S,5R)-5-Hydroxypiperidine-2-carboxylic acid hydrochloride 824943-40-0 Carboxylic acid at 2-position, hydroxyl at 5-position, opposite stereochemistry N/A Stereochemical differences may reduce biological activity compared to (2S,5S) forms
Yohimbine hydrochloride 65-19-0 Yohimban skeleton with methyl ester and hydrochloride <0.70 Structurally distinct; used as an α2-adrenergic antagonist

Impact of Functional Groups and Stereochemistry

  • Methyl Ester vs. Carboxylic Acid : The methyl ester in the target compound enhances lipophilicity, improving membrane permeability compared to carboxylic acid analogs like 133696-21-6 .
  • Hydroxyl Positioning : The 5-hydroxyl group (vs. 4-hydroxyl in 7512-17-6) influences hydrogen-bonding interactions, affecting crystallinity and solubility .
  • Stereochemistry : The (2R,5R) and (2S,5S) configurations exhibit distinct pharmacological profiles. For example, (2S,5S) forms are often preferred in chiral synthesis due to higher enantiomeric purity .

Physicochemical and Regulatory Considerations

  • Solubility and Stability: Hydrochloride salts (e.g., target compound and 824943-40-0) improve aqueous solubility, critical for intravenous formulations. However, they require stringent storage conditions to prevent hydrolysis .
  • Safety and Handling : Piperidine derivatives with hydrochloride salts necessitate precautions such as gloves and ventilation due to irritant properties (see SDS data in ).

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Methyl 5-hydroxypiperidine-2-carboxylate hydrochloride, and how can reaction conditions be adjusted to improve yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or esterification under controlled conditions. For example, thionyl chloride (SOCl₂) is commonly used for hydrochlorination, with reflux times optimized to 30–60 minutes to minimize byproducts. Reaction yield can be enhanced by controlling moisture levels (anhydrous conditions) and using stoichiometric excess of reagents like SOCl₂ . Post-synthesis purification via recrystallization or column chromatography is recommended to isolate the hydrochloride salt .

Q. What spectroscopic and chromatographic methods are recommended for characterizing the structural integrity of this compound?

  • Methodological Answer : Use nuclear magnetic resonance (NMR) to confirm stereochemistry (e.g., 1^1H and 13^13C NMR for piperidine ring protons and ester groups). High-resolution mass spectrometry (HRMS) or LC-MS validates molecular weight and purity (>95%). X-ray crystallography, as demonstrated in structural studies of analogous piperidine derivatives, resolves stereochemical ambiguities .

Q. What are the best practices for handling and storing this compound to ensure stability in laboratory settings?

  • Methodological Answer : Store at -20°C in a desiccator to prevent hygroscopic degradation. Use inert atmospheres (argon/nitrogen) during weighing. Safety protocols include fume hood use for handling powdered forms and adherence to WGK-2 environmental hazard guidelines for waste disposal .

Q. What are the common impurities encountered during the synthesis of this compound, and how can they be quantified and removed?

  • Methodological Answer : Impurities like unreacted starting materials or dehydration byproducts can be identified via HPLC with UV detection. Reverse-phase chromatography (C18 columns) effectively separates and quantifies these impurities. Certificates of Analysis (CoA) for reference standards should be cross-checked to establish purity thresholds .

Advanced Research Questions

Q. How can researchers investigate the binding affinity of this compound to biological targets, and what techniques are suitable for validating these interactions?

  • Methodological Answer : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantifies binding kinetics. For enzyme-linked targets, fluorogenic assays (e.g., using esterase substrates) measure inhibition potency. Computational docking (AutoDock Vina) predicts binding modes, which should be validated with mutagenesis studies .

Q. What strategies are effective in resolving contradictions between computational predictions and experimental data regarding the compound's pharmacological activity?

  • Methodological Answer : Discrepancies may arise from solvation effects or protein flexibility. Use molecular dynamics (MD) simulations (AMBER/CHARMM) to model dynamic interactions. Validate with orthogonal assays (e.g., cell-based viability tests vs. in vitro enzymatic assays). Cross-reference with structural analogs (e.g., alizapride derivatives) to identify conserved pharmacophores .

Q. How does the stereochemical configuration of this compound influence its biological activity, and what experimental approaches can elucidate these effects?

  • Methodological Answer : Chiral HPLC separates enantiomers, while circular dichroism (CD) confirms absolute configuration. Compare activity of (2S,4R) vs. (2R,4S) isomers in receptor-binding assays. Stereospecific effects on pharmacokinetics (e.g., metabolic stability) can be assessed using liver microsomes .

Q. In environmental impact assessments, what methodologies are recommended to evaluate the ecotoxicological effects of this compound?

  • Methodological Answer : Follow OECD Test Guidelines (e.g., OECD 201 for algal toxicity, OECD 211 for Daphnia magna assays). Measure biodegradability via closed bottle tests (OECD 301D) and bioaccumulation potential using logP values. Environmental persistence is assessed through hydrolysis/photolysis studies under simulated natural conditions .

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